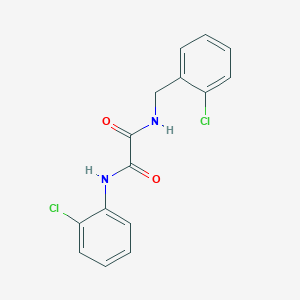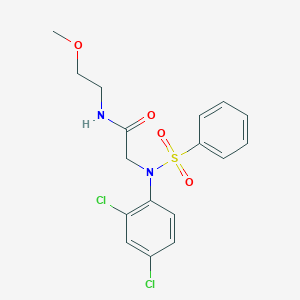![molecular formula C14H18N2O3 B5127639 N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as EVE, is a chemical compound that has been extensively studied for its potential applications in scientific research. EVE belongs to the family of amides, and it is a derivative of ethylenediamine, which is a common building block in organic chemistry.
科学的研究の応用
EVE has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EVE has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In biochemistry, EVE has been used as a probe to study protein-ligand interactions. In materials science, EVE has been used as a monomer to synthesize polymers with desirable properties.
作用機序
The mechanism of action of EVE is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation. Specifically, EVE has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. By inhibiting HDACs, EVE may cause changes in gene expression that lead to the inhibition of cell growth.
Biochemical and Physiological Effects:
EVE has been shown to exhibit various biochemical and physiological effects, depending on the context of its use. In cancer cells, EVE has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In normal cells, EVE has been shown to have minimal toxicity, suggesting that it may be a safe compound for use in scientific research.
実験室実験の利点と制限
One advantage of using EVE in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, EVE has been extensively studied, and its properties and behavior are well understood. However, one limitation of using EVE is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on EVE. One area of interest is the development of new derivatives of EVE that exhibit improved properties, such as increased potency or selectivity. Another area of interest is the exploration of the potential applications of EVE in other scientific fields, such as catalysis or materials science. Finally, further studies are needed to fully understand the mechanism of action of EVE and its potential applications in cancer therapy.
合成法
EVE can be synthesized by reacting 4-ethylbenzoyl chloride with ethylenediamine, followed by reacting the resulting compound with 2-(vinyloxy)ethanol. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
特性
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-11-5-7-12(8-6-11)16-14(18)13(17)15-9-10-19-4-2/h4-8H,2-3,9-10H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBFOTAQHFWZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethenoxyethyl)-N'-(4-ethylphenyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-dimethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5127557.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5127568.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methylphenyl)propanamide](/img/structure/B5127571.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)

![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)

![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)

![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)